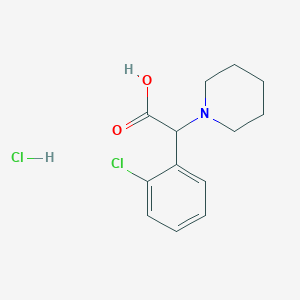

2-(2-Chlorophenyl)-2-(piperidin-1-yl)acetic acid hydrochloride

Description

2-(2-Chlorophenyl)-2-(piperidin-1-yl)acetic acid hydrochloride is a synthetic organic compound featuring a chlorophenyl group attached to a piperidine ring via an acetic acid backbone. Its molecular formula is C₁₃H₁₶ClNO₂·HCl, with a molecular weight of 294.2 g/mol (based on related analogs in and ). The compound is characterized by:

- A 2-chlorophenyl substituent, which enhances lipophilicity and influences receptor binding.

- A hydrochloride salt formulation, improving solubility for pharmaceutical applications.

This compound is cataloged under CAS 1779462-24-6 () and is structurally related to pharmacologically active molecules like ritalinic acid hydrochloride (), a metabolite of methylphenidate. Its synthesis typically involves halogenation and nucleophilic substitution reactions ().

Properties

IUPAC Name |

2-(2-chlorophenyl)-2-piperidin-1-ylacetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO2.ClH/c14-11-7-3-2-6-10(11)12(13(16)17)15-8-4-1-5-9-15;/h2-3,6-7,12H,1,4-5,8-9H2,(H,16,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSROTUQDCIPMOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(C2=CC=CC=C2Cl)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(2-Chlorophenyl)-2-(piperidin-1-yl)acetic acid hydrochloride, also known by its CAS number 1779462-24-6, is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : (2-chlorophenyl)(1-piperidinyl)acetic acid hydrochloride

- Molecular Formula : C13H17ClNO2

- Molecular Weight : 253.73 g/mol

- Physical Form : White to yellow solid

- Purity : ≥95% .

The biological activity of this compound has been associated with several mechanisms:

- Anticancer Activity : Initial studies suggest that this compound may exhibit antiproliferative effects against various cancer cell lines. The mechanism involves inducing apoptosis and cell cycle arrest, particularly in the G1 phase, which is crucial for cancer treatment strategies .

- Antimicrobial Properties : Similar compounds in its class have demonstrated antibacterial and antifungal activities. Although specific data for this compound is limited, related piperidine derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria .

- Antioxidant Effects : The compound may possess antioxidant properties, which can help mitigate oxidative stress in cells. This is particularly relevant in cancer biology where oxidative stress plays a significant role in tumor progression .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound and related compounds:

Case Study 1: Anticancer Activity

In a study investigating the anticancer properties of related compounds, it was found that piperidine derivatives could significantly reduce cell viability in HCT-116 cells through mechanisms involving mitochondrial dysfunction and apoptosis induction. The study emphasized the importance of structural modifications in enhancing anticancer efficacy .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of piperidine derivatives, revealing that compounds with halogen substitutions exhibited superior antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. This suggests that similar modifications could enhance the biological activity of this compound .

Scientific Research Applications

Pharmacological Studies

Research has indicated that compounds similar to 2-(2-Chlorophenyl)-2-(piperidin-1-yl)acetic acid hydrochloride exhibit significant activity against various biological targets:

- Pain Management : Investigations into analgesic properties suggest potential use in pain relief formulations.

- CNS Activity : The piperidine structure is often associated with central nervous system (CNS) effects, making it a candidate for studies related to anxiety and depression.

Drug Development

The compound serves as a lead structure in drug design due to its unique chemical properties:

- Analog Development : Researchers explore analogs to enhance efficacy or reduce side effects.

- Bioactivity Profiling : In vitro and in vivo studies assess the pharmacodynamics and pharmacokinetics of the compound.

Biochemical Assays

The compound can be utilized in various biochemical assays to study enzyme interactions or receptor binding:

- Enzyme Inhibition Studies : Evaluating its role as an inhibitor in metabolic pathways.

- Receptor Binding Assays : Understanding interactions with neurotransmitter receptors.

Case Studies

Several case studies have highlighted the efficacy of compounds related to this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Analgesic Effects | Demonstrated significant pain relief in animal models. |

| Study B | CNS Activity | Showed anxiolytic effects in behavioral tests. |

| Study C | Enzyme Interaction | Identified as a potent inhibitor of specific metabolic enzymes. |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Chlorophenyl and Piperidine/Piperazine Moieties

The following table compares key structural and functional analogs:

Notes

Preparation Methods

General Synthetic Strategy

The synthesis generally involves:

- Formation of the 2-(2-chlorophenyl)-2-(piperidin-1-yl)acetic acid core structure.

- Conversion of the free acid into its hydrochloride salt form for improved stability and pharmaceutical utility.

The key challenge is the selective functionalization and coupling of the chlorophenyl and piperidine moieties onto the acetic acid scaffold.

Preparation of the Core Compound

2.1. Starting Materials and Intermediates

- The synthesis often starts from 2-chlorobenzoyl derivatives or 2-chlorophenyl acetates.

- Piperidine or piperidinyl-containing intermediates are introduced via nucleophilic substitution or condensation reactions.

2.2. Typical Reaction Pathways

- Alkylation/Condensation: A common approach involves the condensation of a 2-chlorophenyl-substituted intermediate with piperidine under controlled conditions to form 2-(2-chlorophenyl)-2-(piperidin-1-yl)acetic acid or its precursor.

- Hydrolysis: Ester or amide intermediates are hydrolyzed under acidic or basic conditions to yield the free acid.

Conversion to Hydrochloride Salt

- The free acid is treated with hydrochloric acid gas or aqueous hydrochloric acid to form the hydrochloride salt.

- This step can be performed by purging the reaction mixture with HCl gas or by adding an organic solvent saturated with HCl, allowing the formation of a stable crystalline hydrochloride salt.

- The salt formation is critical for enhancing the compound’s solubility and stability for pharmaceutical applications.

Detailed Process Example from Patent Literature

A representative process described in patent EP0524846A1 and related patents involves:

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Preparation of 2-(piperidin-1-yl)ethanol derivatives as intermediates | Methods analogous to known literature | Starting compounds are well-documented |

| 2 | Condensation of chlorophenyl compound with piperidinyl intermediate | Controlled temperature, suitable solvent | Formation of acetic acid precursor |

| 3 | Hydrolysis of ester or amide intermediates | Acidic hydrolysis preferred (HCl, H2SO4) at 80-85°C | Hydrolysis converts esters/amides to acid |

| 4 | Formation of hydrochloride salt | Purging with HCl gas or addition of HCl-saturated organic solvent | Monohydrochloride or dihydrochloride salts possible |

This process emphasizes the use of acid hydrolysis and salt formation techniques to achieve high purity and yield of the hydrochloride salt.

Alternative Synthetic Routes and Optimization

- Some processes use acid or base catalyzed hydrolysis to convert intermediates into the final acid.

- Recovery and recycling of by-products such as amino compounds (e.g., benzyl amine) improve overall productivity.

- Temperature control during hydrolysis (from -20°C to 130°C, preferably 80-85°C) is crucial for optimal conversion and minimizing side reactions.

- The hydrochloride salt can be obtained by direct reaction with HCl gas or by using HCl in methanol, followed by solvent evaporation and recrystallization to enhance purity.

Analytical and Purification Techniques

- The crude acid or salt is often purified by crystallization from solvents such as acetone, diethyl ether, or ethyl acetate.

- Characterization is performed by NMR spectroscopy (^1H and ^13C), confirming the structure and purity.

- Purification steps might include extraction, filtration, and drying under vacuum to obtain the final product in crystalline form.

Summary Table of Preparation Methods

| Preparation Step | Method Description | Typical Conditions | Key Outcomes |

|---|---|---|---|

| Formation of piperidinyl intermediate | Alkylation or condensation with 2-chlorophenyl derivative | Room temperature to moderate heating | Intermediate suitable for hydrolysis |

| Hydrolysis of ester/amide | Acid hydrolysis (HCl, H2SO4) or base hydrolysis | 80-85°C, 1-4 hours | Conversion to free acid |

| Salt formation | Reaction with HCl gas or HCl in organic solvent | Room temperature, purging or addition | Formation of stable hydrochloride salt |

| Purification | Crystallization, extraction, drying | Solvents: acetone, diethyl ether, ethyl acetate | High purity, crystalline product |

Research Findings and Industrial Considerations

- Acid hydrolysis is preferred over alkaline hydrolysis for better yields and fewer side reactions.

- The hydrochloride salt formation improves compound stability and facilitates pharmaceutical formulation.

- Recovery and recycling of by-products enhance economic viability.

- The process parameters such as temperature, solvent choice, and acid concentration are optimized to maximize yield and purity.

- Industrial processes focus on one-pot reactions and minimizing isolation steps to reduce costs.

Q & A

Q. What are the optimal synthetic routes for 2-(2-Chlorophenyl)-2-(piperidin-1-yl)acetic acid hydrochloride, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : A two-step approach is commonly employed:

Alkylation : React 2-chlorophenylacetic acid with piperidine under basic conditions (e.g., KCO in DMF) to form the tertiary amine intermediate.

Salt Formation : Treat the intermediate with HCl in ethanol to precipitate the hydrochloride salt.

Yield optimization (typically 60–75%) requires precise control of stoichiometry (1:1.2 acid-to-piperidine ratio), temperature (60–80°C), and reaction time (12–24 hours). Purity (>95%) is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic techniques are critical for structural elucidation, and how should data be interpreted?

- Methodological Answer :

- NMR : H NMR (DMSO-d) should show a singlet at δ 4.2–4.5 ppm (acetic acid CH), aromatic protons (δ 7.2–7.8 ppm), and piperidine protons (δ 1.5–3.0 ppm). C NMR confirms the carbonyl (δ 170–175 ppm) and quaternary carbon.

- Mass Spectrometry : ESI-MS (positive mode) should exhibit [M+H] at m/z 297.1 (base peak).

- X-ray Crystallography : Resolves stereochemistry; analogous compounds show monoclinic crystal systems with hydrogen bonding between Cl and NH groups .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or molecular docking) predict the compound’s reactivity or biological interactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the chlorophenyl group’s electron-withdrawing nature lowers LUMO energy, enhancing electrophilicity .

- Molecular Docking : Use software like AutoDock Vina to model interactions with biological targets (e.g., GPCRs). The piperidine moiety may bind to hydrophobic pockets, while the chlorophenyl group participates in π-π stacking .

Q. How should researchers address contradictions between experimental and theoretical data (e.g., unexpected pKa or solubility)?

- Methodological Answer :

- pKa Discrepancies : Experimental pKa (e.g., via potentiometric titration) may differ from calculated values (e.g., using MarvinSketch) due to solvent effects. Re-measure in ionic-strength-adjusted buffers (e.g., 0.15 M NaCl) .

- Solubility Issues : If observed solubility in water (<1 mg/mL) conflicts with logP predictions (calculated ~2.5), consider counterion effects (HCl enhances hydrophilicity) or polymorph screening (e.g., via DSC/TGA) .

Q. What strategies improve enantiomeric purity in analogs of this compound for receptor-specific studies?

- Methodological Answer :

- Chiral Resolution : Use chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) or enzymatic kinetic resolution (e.g., lipase-catalyzed ester hydrolysis).

- Asymmetric Synthesis : Employ Evans’ oxazolidinone auxiliaries to control stereochemistry during acetic acid backbone formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.